![molecular formula C20H18F2N2OS2 B2598343 N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941985-03-1](/img/structure/B2598343.png)
N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'Difluorobenzylthiazolylacetamide' and has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry.
Scientific Research Applications
Photovoltaic Efficiency and Chemical Properties
- Spectroscopic and Quantum Mechanical Studies : Compounds similar to N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been studied for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Their non-linear optical activity has been investigated, showing significant second-order hyperpolarizability values (Mary et al., 2020).
Biological Activities
- Antibacterial and Urease Inhibition : A series of acetamide derivatives related to the chemical were synthesized and evaluated for various biological activities including antibacterial and urease inhibition. These compounds showed significant activity in urease inhibition, with some being more active than standard treatments (Gull et al., 2016).
- Antitumor Activity : Certain derivatives have been evaluated for their potential antitumor activity against human tumor cell lines derived from various neoplastic diseases. Among them, some compounds were found to exhibit considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Molecular Interactions and Docking Studies
- Ligand-Protein Interactions : The molecular docking of certain benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1) has been studied. These studies provide insights into the binding interactions of these compounds with the enzyme, which is crucial for understanding their potential therapeutic applications (Mary et al., 2020).
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They are known to interact with a variety of biological targets and can have diverse effects depending on their specific structures and functional groups .
Difluorobenzyl
compounds, on the other hand, are a type of aromatic compound that contain a benzene ring with two fluorine atoms attached. Fluorine atoms in these compounds can enhance their ability to penetrate biological membranes, potentially improving their bioavailability .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJPLDVQORFITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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